molecular formula C29H27FN4O2 B2695870 N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide CAS No. 931737-41-6

N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2695870
CAS No.: 931737-41-6
M. Wt: 482.559
InChI Key: WISRSKCVEDESOB-UHFFFAOYSA-N
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Description

N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro and methylbenzyl groups: These groups are introduced via substitution reactions.

    Acetylation and ethylation: The final steps involve acetylation and ethylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide involves interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-nitro-benzyl)benzofuran-3-carboxylic acid methyl ester
  • 5-(2-Fluoro-benzyl)benzofuran-3-carboxylic acid methyl ester

Uniqueness

N-ethyl-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is unique due to its specific structural features, such as the pyrazoloquinoline core and the presence of fluoro and methylbenzyl groups

Properties

IUPAC Name

N-ethyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-4-33(23-10-6-8-20(3)14-23)27(35)18-34-29(36)25-17-32(16-21-9-5-7-19(2)13-21)26-12-11-22(30)15-24(26)28(25)31-34/h5-15,17H,4,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISRSKCVEDESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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